Einecs 301-002-7

Description

Historical Context and Evolution of Research on Zinc bis(2-ethylhexanoate)

The study of metal carboxylates, including zinc carboxylates, has a history intertwined with the development of various industrial processes. Initially, compounds like Zinc bis(2-ethylhexanoate) were recognized for their utility as drying agents in paints and varnishes, and as stabilizers in plastics. nih.govparchem.com Early research focused on their empirical performance in these applications.

A significant evolution in the research landscape occurred with the growing interest in coordination chemistry and catalysis. Researchers began to investigate the structural and electronic properties of Zinc bis(2-ethylhexanoate) to understand its mechanism of action. psu.edu A notable study in 1983 by Gordon and Silver demonstrated that related zinc carboxylate complexes could react with secondary amines, indicating their potential for more complex chemical transformations. psu.edu This paved the way for exploring its role in polymerization reactions, particularly for polyesters and polyurethanes. evitachem.comresearchgate.net The development of advanced analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD), has further enabled detailed structural characterization of zinc carboxylates, providing deeper insights into their behavior in different chemical environments. scispace.com

Significance of Zinc bis(2-ethylhexanoate) in Contemporary Chemical Science

In modern chemical science, Zinc bis(2-ethylhexanoate) is recognized for its multifaceted roles, extending far beyond its initial applications. Its significance is particularly prominent in the fields of catalysis, materials science, and nanotechnology.

As a catalyst, it is employed in a variety of organic reactions, including oxidation, hydrogenation, and polymerization. It serves as a crucial component in the production of polyurethanes and condensation-cure silicones, and as a vulcanization activator in the rubber industry. fishersci.cacymitquimica.com In the synthesis of polylactic acid (PLA), a biodegradable polymer, Zinc bis(2-ethylhexanoate) acts as an effective co-catalyst. Its catalytic activity is attributed to the Lewis acidic nature of the zinc ion, which facilitates a range of chemical transformations. mdpi.com

In materials science, Zinc bis(2-ethylhexanoate) is a key precursor for the synthesis of advanced materials. It is particularly valuable for creating zinc oxide (ZnO) nanoparticles and nanostructures. evitachem.comresearchgate.netmdpi.com The thermal decomposition of Zinc bis(2-ethylhexanoate) in the presence of capping agents allows for the controlled synthesis of ZnO nanocrystals with specific sizes and properties. researchgate.netcnr.itacs.org These nanomaterials have potential applications in electronics, sensors, and photocatalysis. evitachem.commdpi.com Furthermore, zinc carboxylate complexes are utilized in the formation of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. psu.edumdpi.come3s-conferences.org

The compound's ability to act as a dispersion agent for pigments and an additive in lubricants and greases further underscores its industrial importance. fishersci.cafishersci.ca

Scope and Research Objectives for Academic Inquiry into Zinc bis(2-ethylhexanoate)

Current and future academic research on Zinc bis(2-ethylhexanoate) is focused on several key areas, aiming to expand its applications and improve its performance in existing technologies.

One primary research objective is the development of more efficient and selective catalytic systems. This includes designing novel zinc-based catalysts for sustainable chemical processes, such as the polymerization of renewable monomers and the development of environmentally friendly coatings. tib-chemicals.com Researchers are investigating the influence of different ligands and reaction conditions on the catalytic activity and mechanism of zinc carboxylate complexes. mdpi.com

Another major area of inquiry is the synthesis of novel nanomaterials with tailored properties. Academic research aims to gain precise control over the size, shape, and morphology of ZnO nanoparticles produced from Zinc bis(2-ethylhexanoate) to optimize their performance in electronic and biomedical applications. researchgate.netmdpi.comresearchgate.net The exploration of its use in creating hybrid materials and composites is also a significant research direction. mdpi.com

Furthermore, there is a growing interest in understanding the fundamental aspects of its chemical behavior, such as its role in the degradation of oil paints, where zinc soaps can form. scispace.comnih.govcnr.it Elucidating these mechanisms is crucial for the conservation of cultural heritage.

Finally, the development of sustainable and cost-effective synthesis methods for Zinc bis(2-ethylhexanoate) itself remains an area of academic and industrial interest.

Data Tables

Table 1: Chemical Identifiers for Zinc bis(2-ethylhexanoate)

| Identifier | Value |

|---|---|

| EINECS Number | 301-002-7 |

| CAS Number | 136-53-8 evitachem.com |

| IUPAC Name | zinc;2-ethylhexanoate (B8288628) americanelements.com |

| Molecular Formula | C₁₆H₃₀O₄Zn |

Table 2: Selected Applications of Zinc bis(2-ethylhexanoate) in Chemical Research

| Application Area | Specific Use | Research Focus |

|---|---|---|

| Catalysis | Polymerization of polyurethanes and polyesters evitachem.com | Enhancing reaction rates and controlling polymer properties. |

| Curing agent for coatings and silicones cymitquimica.com | Developing faster and more efficient curing systems. | |

| Vulcanization activator for rubber fishersci.ca | Improving the mechanical properties of rubber compounds. | |

| Materials Science | Precursor for Zinc Oxide (ZnO) nanoparticles researchgate.netmdpi.com | Controlling nanoparticle size and morphology for electronic and photocatalytic applications. |

| Component in Metal-Organic Frameworks (MOFs) psu.edue3s-conferences.org | Designing porous materials for gas storage and separation. | |

| Stabilizer for PVC nih.gov | Preventing thermal degradation of the polymer. |

| Coatings & Inks | Drier and pigment dispersing agent fishersci.cafishersci.ca | Improving the quality and performance of paints and inks. |

Properties

CAS No. |

93966-50-8 |

|---|---|

Molecular Formula |

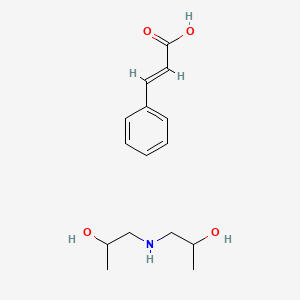

C15H23NO4 |

Molecular Weight |

281.35 g/mol |

IUPAC Name |

1-(2-hydroxypropylamino)propan-2-ol;(E)-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C9H8O2.C6H15NO2/c10-9(11)7-6-8-4-2-1-3-5-8;1-5(8)3-7-4-6(2)9/h1-7H,(H,10,11);5-9H,3-4H2,1-2H3/b7-6+; |

InChI Key |

AVLSZIPLCZOKMQ-UHDJGPCESA-N |

Isomeric SMILES |

CC(CNCC(C)O)O.C1=CC=C(C=C1)/C=C/C(=O)O |

Canonical SMILES |

CC(CNCC(C)O)O.C1=CC=C(C=C1)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Zinc Bis 2 Ethylhexanoate

Established Synthetic Pathways for Zinc bis(2-ethylhexanoate)

The industrial production of Zinc bis(2-ethylhexanoate), a versatile organometallic compound, is achieved through several established synthetic routes. These pathways can be broadly categorized into direct and indirect methods, each with distinct advantages and challenges related to reaction conditions, yield, and purity.

Direct Synthesis Routes

The most common direct synthesis method involves the reaction of zinc oxide (ZnO) with 2-ethylhexanoic acid. This process is a straightforward acid-base neutralization reaction.

Procedural Overview:

Mixing Reactants: Zinc oxide is dispersed into 2-ethylhexanoic acid under continuous mechanical stirring.

Heating: The mixture is heated to temperatures typically ranging from 100°C to 150°C. haz-map.com

Water Removal: The reaction produces water as a byproduct. To drive the reaction to completion by shifting the chemical equilibrium, this water is continuously removed. A common industrial technique is azeotropic distillation, often employing a solvent such as toluene (B28343) or xylene. haz-map.com

Purification: Following the reaction, any unreacted 2-ethylhexanoic acid and the distillation solvent are removed, typically via vacuum distillation, to yield the final product. haz-map.com

This route is favored for its atom economy, with water being the only theoretical byproduct. However, a significant challenge lies in the heterogeneous nature of the reaction; the poor solubility of zinc oxide in the organic acid necessitates prolonged heating and vigorous stirring to ensure complete reaction. haz-map.com

Table 1: Typical Parameters for Direct Synthesis of Zinc bis(2-ethylhexanoate)

| Parameter | Range | Notes |

|---|---|---|

| Molar Ratio (Acid:ZnO) | 2:1 | Stoichiometric ratio for the formation of the neutral salt. |

| Temperature | 100–150°C | Required to overcome the activation energy of the heterogeneous reaction. |

| Reaction Time | 4–8 hours | Dependent on temperature, stirring efficiency, and scale. |

| Solvent | Toluene, Xylene | Used for azeotropic distillation to remove water. |

| Typical Yield | 80–85% | Yield can be limited by the incomplete reaction of solid ZnO. |

Indirect Synthesis and Precursor Modifications

Indirect methods are employed to circumvent the challenges associated with the direct ZnO route, often resulting in higher yields and milder reaction conditions.

Metathesis Reaction (Double Decomposition): This pathway is a two-step process that avoids the use of solid zinc oxide. haz-map.com

Sodium Salt Formation: First, 2-ethylhexanoic acid is neutralized with an aqueous solution of a strong base, typically sodium hydroxide (B78521) (NaOH), at around 60°C to form sodium 2-ethylhexanoate (B8288628). haz-map.com

Zinc Displacement: The resulting sodium 2-ethylhexanoate solution is then reacted with a water-soluble zinc salt, most commonly zinc chloride (ZnCl₂). haz-map.com This salt exchange reaction precipitates the water-insoluble zinc bis(2-ethylhexanoate), which can be extracted into an organic solvent like n-hexane. haz-map.com

This method offers significant advantages, including higher yields (95-98%) and much lower reaction temperatures (25-40°C) for the final step. haz-map.com

Alkaline Hydrolysis: A variation of the indirect route can be used to produce basic zinc 2-ethylhexanoate. This involves reacting an inorganic zinc salt, 2-ethylhexanoic acid, and an alkali hydroxide (like NaOH) in specific molar ratios (e.g., 1:1.5:2) in an aqueous medium. nih.gov The reaction is controlled to maintain a final pH between 4 and 9. nih.gov The resulting product is then extracted using a water-immiscible organic solvent. nih.gov

Green Chemistry Principles in Zinc bis(2-ethylhexanoate) Synthesis

While not always explicitly stated in literature, the synthesis of Zinc bis(2-ethylhexanoate) can be viewed through the lens of green chemistry.

Energy Efficiency: The indirect metathesis route operates at significantly lower temperatures (25–40°C) compared to the direct synthesis (100–150°C), representing a substantial reduction in energy consumption. haz-map.com

Atom Economy: The direct synthesis route exhibits high atom economy, with water as the sole byproduct. The metathesis route is less ideal in this regard, as it produces a salt byproduct (e.g., NaCl) that must be managed. haz-map.com

Safer Solvents: The selection of solvents for extraction and distillation is critical. Moving towards less hazardous solvents, such as replacing benzene (B151609) with toluene or n-hexane, aligns with green chemistry principles. haz-map.comnih.gov

Use of Byproducts: Some synthetic approaches consider the use of industrial byproducts, such as zinc-containing mother liquors from other processes, as the zinc source, contributing to a more circular economy. nih.gov

Characterization of Synthetic Intermediates and Byproducts in Zinc bis(2-ethylhexanoate) Production

The analysis of intermediates and byproducts is crucial for process optimization and quality control.

Key Intermediates:

Sodium 2-ethylhexanoate: This is the primary, isolatable intermediate in the metathesis pathway. haz-map.com

Zinc Hydroxide: In the synthesis of basic zinc 2-ethylhexanoate, zinc hydroxide may form as a temporary precipitate before reacting further to form the final product. nih.gov

Common Byproducts:

Water: The main byproduct of the direct synthesis route. haz-map.com

Sodium Chloride: The primary byproduct of the metathesis reaction when using sodium 2-ethylhexanoate and zinc chloride. haz-map.com

Unreacted Precursors: Excess 2-ethylhexanoic acid or unreacted zinc oxide can be present in the final product of direct synthesis if the reaction is incomplete. haz-map.com

Stoichiometry-Dependent Products: In the synthesis of basic zinc 2-ethylhexanoate, using non-optimal molar ratios can lead to the formation of neutral zinc 2-ethylhexanoate or zinc hydroxide as byproducts in the final mixture. nih.gov

Analytical Characterization Techniques: A suite of analytical methods is used to confirm the identity and purity of the final product and to analyze intermediates.

Table 2: Analytical Methods for Characterization

| Technique | Purpose |

|---|---|

| FTIR / NMR Spectroscopy | Confirms the molecular structure, particularly the coordination of the carboxylate group to the zinc ion. europa.eu |

| ICP-OES / ICP-AES | Quantifies the zinc content to ensure it meets specifications (theoretical Zn% for the neutral salt is ~18.6%). europa.eu |

| Karl Fischer Titration | Measures residual moisture content, which is a critical quality parameter for many applications. europa.eu |

| Gas Chromatography (GC-MS) | Used to analyze the carboxylate portion of the molecule, often after a methylation step to create a more volatile derivative. |

| Rheology | The viscosity of the final liquid product has been correlated with its molecular structure using FTIR. |

Chemical Reactivity and Transformation Mechanisms of Zinc Bis 2 Ethylhexanoate

Fundamental Reaction Pathways of Zinc bis(2-ethylhexanoate)

The reactivity of Zinc bis(2-ethylhexanoate) is governed by the zinc center and its coordination with the 2-ethylhexanoate (B8288628) ligands.

Coordination Chemistry and Ligand Exchange Reactions

The zinc ion in Zinc bis(2-ethylhexanoate) is coordinated by the carboxylate groups of the 2-ethylhexanoate ligands. These metal-carboxylate interactions are not purely ionic but are charge-neutral coordination complexes. ontosight.ai The structure of these complexes is often likened to that of corresponding metal acetates. The zinc center acts as a Lewis acid, capable of accepting electron pairs, which is a key feature of its role in many chemical transformations. evitachem.com

Ligand exchange reactions are a possibility, where the 2-ethylhexanoate ligands can be displaced by other nucleophilic species. This reactivity is fundamental to its application as a catalyst, for instance, in polymerization reactions where it interacts with monomers. ontosight.ainih.gov The coordination environment of the zinc can be influenced by the solvent and the presence of other coordinating species.

Oxidation-Reduction Potentials and Associated Reactions

Zinc itself is generally considered a redox-inactive metal, meaning it typically exists in the +2 oxidation state and does not readily undergo oxidation or reduction. nih.govnih.gov This inherent stability contributes to the compound's utility in various applications where redox side reactions are undesirable.

Table 1: General Redox Properties of Zinc and its Compounds

| Property | Description | Reference |

| Standard Electrode Potential (Zn²⁺/Zn) | -0.76 V | wikipedia.org |

| Redox Activity of Zn(II) | Generally considered redox-inactive under common conditions. | nih.govnih.gov |

| Role in Redox Reactions | Typically acts as a Lewis acid catalyst rather than a redox agent. | ontosight.ainih.gov |

This table provides general information about the redox properties of zinc as specific data for Zinc bis(2-ethylhexanoate) is not available.

Acid-Base Interactions and Hydrolytic Stability

The zinc ion in Zinc bis(2-ethylhexanoate) functions as a Lewis acid, enabling it to interact with Lewis bases. This property is central to its catalytic activity, particularly in polymerization and curing reactions where it coordinates with oxygen atoms in reactants like isocyanates and polyols. evitachem.com

The compound exhibits a degree of hydrolytic instability. In the presence of water, Zinc bis(2-ethylhexanoate) can undergo hydrolysis, which can lead to the formation of zinc oxide. evitachem.com This reaction is essentially an acid-base reaction where water acts as a nucleophile attacking the zinc center. The stability towards hydrolysis can be influenced by factors such as pH and temperature. The sol-gel synthesis of zinc oxide nanoparticles, for example, utilizes the controlled hydrolysis of Zinc bis(2-ethylhexanoate) in a solvent like propan-2-ol. evitachem.com

Degradation Pathways and Mechanisms of Zinc bis(2-ethylhexanoate)

Zinc bis(2-ethylhexanoate) can be degraded through thermal and photolytic pathways, leading to the breakdown of the molecule.

Thermal Decomposition Mechanisms

Upon heating, Zinc bis(2-ethylhexanoate) undergoes thermal decomposition. The primary products of this decomposition are zinc oxide (ZnO) and various volatile organic compounds derived from the 2-ethylhexanoate ligands. evitachem.com The decomposition temperature is reported to be below 200 °C at ambient pressure.

The decomposition process is a key reaction in the application of Zinc bis(2-ethylhexanoate) as a precursor for the synthesis of zinc oxide nanoparticles and films. evitachem.comresearchgate.net The thermal treatment of the compound leads to the release of the organic ligands and the subsequent nucleation and growth of ZnO nanocrystals. researchgate.net The exact composition of the volatile organic byproducts can vary but may include species like heptene, heptane, and carbon dioxide, resulting from the fragmentation of the 2-ethylhexanoate radical. researchgate.net

Table 2: Thermal Decomposition Data for Zinc bis(2-ethylhexanoate)

| Parameter | Value/Observation | Reference |

| Decomposition Temperature | < 200 °C at 1,013 hPa | |

| Primary Solid Product | Zinc Oxide (ZnO) | evitachem.com |

| Volatile Byproducts | Volatile organic compounds (e.g., from ligand fragmentation) | evitachem.com |

Photolytic Degradation Pathways

The photolytic degradation of Zinc bis(2-ethylhexanoate) involves the absorption of ultraviolet (UV) radiation, which can lead to the decomposition of the compound. While specific studies on the photolysis of Zinc bis(2-ethylhexanoate) are limited, the general mechanism for metal carboxylates suggests that degradation is initiated by a ligand-to-metal charge transfer (LMCT). semanticscholar.org

Upon UV irradiation, an electron is transferred from the 2-ethylhexanoate ligand to the zinc center. This excited state is unstable and can lead to the fragmentation of the ligand, often through decarboxylation to produce CO2 and a heptyl radical. The ultimate solid-state product of this photolytic process is typically zinc oxide. semanticscholar.orgmdpi.com This photochemical conversion is utilized in photochemical metal organic deposition (PMOD) techniques to create patterned metal oxide films. researchgate.net Studies on zinc-containing paints have shown that UV radiation can lead to the formation of zinc carboxylates, and deep-UV photoluminescence has been used to image these species, which involves ligand-to-metal and metal-to-ligand charge transfer processes. nih.gov Furthermore, research on zinc l-pyrrolidone carboxylate has demonstrated that it can suppress UVA-induced matrix metalloproteinase-1 production in skin fibroblasts, indicating an interaction with UV light. nih.gov

Table 3: Postulated Photolytic Degradation Products of Zinc bis(2-ethylhexanoate)

| Product Type | Postulated Species |

| Solid Residue | Zinc Oxide (ZnO) |

| Gaseous Byproducts | Carbon Dioxide (CO₂) |

| Radical Intermediates | Heptyl radical |

| Volatile Organic Products | Heptane, Heptene |

This table is based on the general mechanism of photolysis for metal carboxylates as direct detailed product analysis for Zinc bis(2-ethylhexanoate) is not widely reported.

Table of Chemical Names

| Chemical Name |

| 1,1'-iminodi(propan-2-ol) |

| 2-Ethylhexanoic acid |

| Carbon dioxide |

| Cinnamic acid |

| Heptane |

| Heptene |

| Isocyanates |

| Polyols |

| Propan-2-ol |

| Zinc bis(2-ethylhexanoate) |

| Zinc l-pyrrolidone carboxylate |

| Zinc oxide |

| Zinc-thiolate |

Chemical Degradation under Environmental Conditions

Zinc bis(2-ethylhexanoate) is subject to degradation through several environmental pathways, including biodegradation, thermal decomposition, and hydrolysis. Research indicates that the compound is readily biodegradable, with studies showing a high rate of organic content removal over a short period. chemos.de

Biodegradation: The substance is considered to be readily biodegradable. chemos.de One study documented a 99% removal of dissolved organic carbon (DOC) over a 28-day period, highlighting its susceptibility to microbial breakdown. chemos.de

Thermal Decomposition and Hydrolysis: Under the influence of heat, Zinc bis(2-ethylhexanoate) decomposes to form zinc oxide (ZnO) and various volatile organic compounds. evitachem.com The decomposition temperature is noted to be below 200°C at standard atmospheric pressure. chemos.de This process of thermal decomposition or hydrolysis can be harnessed as a method for synthesizing zinc oxide nanoparticles. evitachem.com For instance, the rapid hydrolysis of Zinc bis(2-ethylhexanoate) in 2-propanol has been utilized to prepare nanosized ZnO particles. irb.hr This transformation underscores a key degradation pathway where the zinc salt converts into its more stable oxide form.

Photodegradation: While direct photodegradation studies of Zinc bis(2-ethylhexanoate) are not extensively detailed, the compound is used as a precursor in the synthesis of photocatalytic materials. For example, it has been used to create tin-doped zinc oxide nanoparticles, which are then studied for their photocatalytic activity in degrading other substances like phenol (B47542). scientific.net This implies that under certain conditions, particularly when combined with other elements and exposed to UV light, the compound transforms, although its primary role in these studies is as a building block for other photoactive materials.

The following table summarizes the known degradation pathways for Zinc bis(2-ethylhexanoate):

| Degradation Pathway | Conditions | Key Findings / Products | Reference |

|---|---|---|---|

| Biodegradation | Standard environmental conditions | Readily biodegradable; 99% DOC removal in 28 days. | chemos.de |

| Thermal Decomposition | Heating at temperatures < 200°C | Decomposes to form zinc oxide (ZnO) and volatile organic compounds. | chemos.deevitachem.com |

| Hydrolysis | In solution (e.g., with 2-propanol) | Serves as a precursor for the synthesis of ZnO nanoparticles. | evitachem.comirb.hr |

Catalytic Activity and Role in Reaction Kinetics of Zinc bis(2-ethylhexanoate)

Zinc bis(2-ethylhexanoate), also known as zinc octoate, is a versatile catalyst employed in a wide array of chemical reactions, including polymerization, esterification, and oxidation. americanelements.comchemicalland21.com Its effectiveness often stems from its nature as a Lewis acid, which allows it to facilitate reactions by interacting with electron-rich substrates. evitachem.com

Polymerization Reactions: A primary application of Zinc bis(2-ethylhexanoate) is as a catalyst in the synthesis of polymers, most notably polyurethanes and polyesters. evitachem.comcymitquimica.com

Polyurethanes: In polyurethane production, it catalyzes the reaction between isocyanates and polyols. evitachem.com The mechanism involves the zinc center coordinating with the oxygen atoms of these substrates, which increases their electrophilicity and promotes the formation of the urethane (B1682113) linkage. evitachem.com It is often used as a co-catalyst, for instance with bismuth carboxylates, where it preferentially catalyzes the crosslinking reactions that form biurets and allophanates, which typically require heat to be effective. reaxis.com In some formulations, it is part of a complex, such as with 1-methylimidazole, to catalyze the urethane reaction in coating materials. google.com

Polyesters: The compound is also a key catalyst in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (PCL) and lactide (PLA) to produce biodegradable polyesters. nih.govresearchgate.netresearchgate.net Kinetic studies of these polymerizations reveal that the reaction proceeds via a coordination-insertion mechanism. researchgate.net An alcohol initiator (ROH) reacts with the zinc catalyst (Zn(Oct)₂) to form an active zinc alkoxide species (…-Zn-OR). The cyclic ester monomer then inserts into this Zn-OR bond, propagating the polymer chain. researchgate.net The catalyst itself, Zn(Oct)₂, does not play a direct active role in the polymerization without the presence of an initiator. researchgate.net Kinetic studies on similar zinc-based catalyst systems for lactide polymerization have shown the reaction to be first-order with respect to the monomer. acs.org

Esterification and Transesterification: Related metal carboxylates like tin(II) 2-ethylhexanoate have demonstrated high activity in the transesterification of vegetable oils, suggesting similar applications for the zinc counterpart. researchgate.net Zinc compounds exhibit high Lewis acidity, making them suitable catalysts for esterification and transesterification reactions. researchgate.net

Oxidation and Other Reactions: Zinc bis(2-ethylhexanoate) is also cited as a catalyst for oxidation, hydrogenation, and condensation reactions. americanelements.comchemicalland21.com In paints and coatings, it can act as a drier, where the metallic component acts as a catalyst to speed up the oxidative crosslinking of drying oils. atamanchemicals.com

The catalytic performance and kinetic role of Zinc bis(2-ethylhexanoate) are summarized in the table below:

| Reaction Type | Substrates | Kinetic Role / Mechanism | Reference |

|---|---|---|---|

| Polyurethane Formation | Isocyanates, Polyols | Lewis acid catalysis; coordinates with substrates to increase electrophilicity. Preferentially catalyzes crosslinking reactions. | evitachem.comreaxis.com |

| Polyester Synthesis (ROP) | Cyclic esters (e.g., lactide, caprolactone), Alcohols (initiator) | Coordination-insertion mechanism. Monomer inserts into an active Zn-OR bond. Reaction is first-order in monomer for related systems. | researchgate.netacs.org |

| Esterification / Transesterification | Carboxylic acids, Alcohols, Esters | Acts as a Lewis acid catalyst. | researchgate.nettib-chemicals.com |

| Oxidation (Drier in paints) | Drying oils, Oxygen | Catalyzes oxidative crosslinking. | chemicalland21.comatamanchemicals.com |

Environmental Fate and Behavior of Zinc Bis 2 Ethylhexanoate

Environmental Distribution and Compartmentalization

The distribution of Zinc bis(2-ethylhexanoate) in the environment is a complex process influenced by the properties of its constituent parts. Upon release, it partitions between soil, water, and air, with its ultimate fate determined by the chemical and physical characteristics of these environmental compartments.

When introduced into terrestrial environments, Zinc bis(2-ethylhexanoate) dissociates. The resulting zinc cations and 2-ethylhexanoic acid exhibit different behaviors.

The organic carbon-water (B12546825) partitioning coefficient (Koc) for the parent molecule is reported to be low (log Koc ≤2.149), which would typically suggest high mobility in soil. chemos.de However, the fate is dictated by its components. Zinc ions (Zn²⁺) are known to adsorb strongly to soil components like organic matter, clay minerals, and oxides. nih.govindustrialchemicals.gov.au This binding is pH-dependent, with mobility decreasing as pH increases. sciencelearn.org.nz Consequently, the majority of zinc from anthropogenic sources tends to accumulate in the surface layer of the soil with limited leaching potential. cdc.govcirad.fr

Conversely, 2-ethylhexanoic acid (2-EHA) is not expected to be a significant sink in soil. canada.ca While it has the potential to be mobile, it is also subject to rapid biodegradation, which limits its persistence and transport within the soil column. coleparmer.com

In aquatic systems, the behavior of the compound is defined by its low water solubility and subsequent dissociation. Zinc bis(2-ethylhexanoate) is generally insoluble or difficult to mix in water. evitachem.comfishersci.com Once in an aqueous environment, it readily dissociates into zinc and 2-ethylhexanoic acid. nih.gov

The released zinc ions (Zn²⁺) are expected to largely partition from the water column to suspended and bed sediments through adsorption and precipitation. industrialchemicals.gov.au This process is influenced by factors such as pH, salinity, and the presence of organic matter. nih.gov Despite this partitioning, the compound is classified as very toxic to aquatic life, with long-lasting effects, highlighting the environmental concern of its presence in water. europa.eueuropa.eu

The 2-ethylhexanoic acid component, being highly soluble and ionized at typical environmental pH levels, is expected to remain predominantly in the water column rather than partitioning to sediment. canada.ca

Table 1: Physicochemical Properties and Environmental Partitioning

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀O₄Zn | aksci.com |

| Molecular Weight | 351.8 g/mol | nih.gov |

| Water Solubility | ≤1.08 g/L at 20°C | chemos.de |

| n-octanol/water Partition Coefficient (log Kow) | >5.7 | chemos.de |

| Soil Organic Carbon/Water Partitioning Coefficient (log Koc) | ≤2.149 | chemos.de |

| Vapor Pressure | 0.00000159 mmHg | nih.gov |

| Henry's Law Constant | 0.294 Pa m³/mol at 25°C | chemos.de |

The potential for atmospheric presence and transport of Zinc bis(2-ethylhexanoate) is low due to its very low vapor pressure. Volatilization from soil or water surfaces is not considered a significant environmental fate process for the intact compound. cdc.gov

The fate of its dissociation products differs. The 2-ethylhexanoic acid component has a low, but measurable, vapor pressure and is expected to exist primarily as a vapor in the atmosphere. coleparmer.com In this phase, it is degraded through reactions with photochemically-produced hydroxyl radicals, with an estimated half-life of about two days. coleparmer.com Zinc can be transported over long distances when associated with atmospheric particulate matter, eventually depositing onto soil and water through wet and dry deposition. industrialchemicals.gov.aucdc.gov

Biodegradation of Zinc bis(2-ethylhexanoate)

Biodegradation is a primary pathway for the transformation of the organic component of Zinc bis(2-ethylhexanoate) in the environment. The parent substance is considered to be readily biodegradable. chemos.de The zinc portion is a metallic element and does not biodegrade, but is instead cycled through the environment. sciencelearn.org.nz

Under aerobic conditions, the 2-ethylhexanoate (B8288628) portion of the molecule is effectively degraded by microorganisms. Studies have demonstrated that the substance is readily biodegradable, with one study showing 99% removal of dissolved organic carbon (DOC) in 28 days. chemos.de Another study on 2-ethylhexanoic acid reported 83% biodegradation in 20 days in an activated sludge. canada.ca The aerobic degradation of 2-EHA can proceed through the formation of intermediate metabolites such as butanoic acid and ethanoic acid. nih.gov

The 2-ethylhexanoic acid component is also susceptible to degradation under anaerobic conditions. atamanchemicals.com Research has shown that 2-EHA can be effectively removed in anaerobic biofilters. canada.ca Studies using various inocula have demonstrated that almost complete mineralization of 2-ethylhexanoic acid can be achieved under anaerobic conditions, indicating that this is a viable degradation pathway in anoxic environments like some sediments and wastewater treatment systems. nih.gov In one study, an anaerobic biofilter achieved over 92% removal of a high concentration of 2-EHA. oecd.org

Table 2: Biodegradation Data

| Test Type | Condition | Degradation | Duration | Reference |

| Ready Biodegradability (OECD 301 E) | Aerobic | 99% (DOC removal) | 28 days | chemos.deoxea-chemicals.com |

| Activated Sludge (ThBOD) | Aerobic | 83% | 20 days | canada.ca |

| Anaerobic Biofilter | Anaerobic | 92.3% (COD removal) | 15 days | oecd.org |

| Anaerobic Assay | Anaerobic | Almost complete mineralization | Not specified | nih.gov |

Microbial Communities Involved in Zinc bis(2-ethylhexanoate) Degradation

The biodegradation of Zinc bis(2-ethylhexanoate) is a critical process influencing its environmental persistence. The substance is considered to be readily biodegradable. chemos.de Studies have shown a 99% removal of Dissolved Organic Carbon (DOC) over a 28-day period, indicating efficient microbial degradation. chemos.de While specific microbial communities responsible for the degradation of the intact zinc salt are not extensively detailed in the available literature, the degradation of its organic component, 2-ethylhexanoic acid (2-EHA), has been studied. For instance, enrichment shake-flask cultures utilizing anaerobic sediment from the Pearl River in Southern China demonstrated the degradation of 2-EHA. canada.ca Nearly all of the initial 2300 mg/L of 2-EHA was degraded over 15 days. canada.ca Additionally, the bacterium Rhodococcus rhodochrous has been identified as capable of degrading di-ester plasticizers, which may have structural similarities, suggesting its potential role in the breakdown of related compounds. canada.ca The antifungal and antimicrobial properties of Zinc bis(2-ethylhexanoate) suggest that it can inhibit the growth of certain microorganisms, which may influence the composition of the microbial communities involved in its degradation. goldstab.com

Metabolite Identification in Biodegradation Pathways

Upon entering the environment, metal carboxylates like Zinc bis(2-ethylhexanoate) can dissociate into the free metal ion (zinc) and the free acid (2-ethylhexanoic acid). nih.gov The biodegradation pathways, therefore, likely involve the separate metabolism of these two components. The primary organic metabolite is 2-ethylhexanoic acid. canada.ca Further degradation of 2-EHA under anaerobic conditions has been shown to produce methane (B114726) and carbon dioxide. canada.ca The zinc ion, being an element, is not biodegradable but will participate in various environmental and biological processes.

Abiotic Transformation of Zinc bis(2-ethylhexanoate) in Environmental Matrices

Abiotic processes, including hydrolysis, photolysis, and sorption, play a significant role in the environmental transformation and transport of Zinc bis(2-ethylhexanoate).

Zinc bis(2-ethylhexanoate) can undergo hydrolysis in aquatic environments. evitachem.com This process can be influenced by pH. For instance, reacting zinc salts with sodium hydroxide (B78521) and 2-ethylhexanoic acid in a controlled pH environment (pH 4-9) is a method for its synthesis, indicating its reactivity in aqueous solutions. evitachem.com The substance is noted to be stable to hydrolysis. google.com However, it is also stated that metal carboxylates readily dissociate in water. nih.gov The water solubility of Zinc bis(2-ethylhexanoate) is reported as 5.586 ± 0.202 g/L at 20 °C. europa.eu

Information regarding the photolysis and photoreactivity of Zinc bis(2-ethylhexanoate) is limited. europa.euakzonobel.com3m.com However, thermal decomposition can generate hazardous gases. aksci.com

The mobility of Zinc bis(2-ethylhexanoate) in soil is influenced by its sorption and desorption characteristics. The organic carbon-normalized adsorption coefficient (Koc) is reported to be ≤2.149, suggesting some mobility. chemos.de However, it is also noted to have low mobility in soil. socomore.com The substance is insoluble in water but soluble in organic solvents, which will affect its partitioning in soil and sediment. surfactant.top The adsorption of the zinc component is influenced by soil properties such as cation exchange capacity (CEC), calcium carbonate content, organic matter, and texture. researchgate.net Alkaline soils with higher CEC and organic matter tend to adsorb more zinc. researchgate.net In alkaline soils, zinc is often associated with the calcium carbonate pool, while in acidic soils, it is more likely to be in an exchangeable form. researchgate.net

Water Treatment Processes and Remediation Strategies for Zinc bis(2-ethylhexanoate)

The presence of Zinc bis(2-ethylhexanoate) in water sources may necessitate treatment and remediation. americanelements.comeuropa.eu Given its ready biodegradability, biological treatment methods are a viable option. chemos.deorganometal.eu An anaerobic biofilter has been shown to be effective for the degradation of 2-ethylhexanoic acid. canada.ca For spills, it is recommended to absorb the substance with inert material and place it in a suitable disposal container. aksci.com Preventing the entry of the substance into drains and waterways is a key preventative measure. organometal.euchemius.net Contaminated water from firefighting must be collected separately and not discharged into drains. organometal.eu The use of adsorbent materials is a recommended clean-up method. chemos.de

Data Tables

Table 1: Biodegradation of Zinc bis(2-ethylhexanoate)

| Parameter | Value | Time | Reference |

| DOC Removal | 99% | 28 days | chemos.de |

Table 2: Environmental Properties of Zinc bis(2-ethylhexanoate)

| Property | Value | Temperature | Reference |

| Water Solubility | 5.586 ± 0.202 g/L | 20 °C | europa.eu |

| Log KOW (n-octanol/water) | >5.7 | 20 °C | chemos.de |

| Organic Carbon Normalised Adsorption Coefficient (Koc) | ≤2.149 | chemos.de | |

| Henry's Law Constant | 0.294 Pa m³/mol | 25 °C | chemos.de |

Efficacy of Conventional Water Treatment Technologies

Conventional water treatment technologies are the primary methods for purifying municipal and industrial wastewater. Their effectiveness in removing Zinc bis(2-ethylhexanoate) largely depends on their ability to remove its dissociation products, particularly zinc ions.

Coagulation-Flocculation and Precipitation:

Coagulation-flocculation, often followed by precipitation, is a widely used method for removing heavy metals from wastewater. This process involves the addition of coagulants like aluminum sulfate (B86663) (alum) or ferric chloride, which neutralize the charge of particles, causing them to clump together (flocculate) and settle out. For zinc removal, the pH of the water is a critical factor, as it affects the solubility of zinc hydroxide.

Research has shown that hydroxide precipitation can remove over 99% of individual zinc (II) ions from synthetic wastewater at a pH range of 8.7 to 9.6. iwaponline.com When combined with coagulation-flocculation, high removal efficiencies for zinc can be achieved. For instance, studies on automotive wastewater demonstrated that poly-aluminum chloride (PAC) could remove up to 83% of zinc. aip.org Another study reported that using ferric chloride as a coagulant achieved up to 94% removal of zinc, with the efficiency being dependent on the coagulant and polymer dose. bioline.org.br

The effectiveness of different coagulants for zinc removal from industrial wastewater is summarized in the table below.

Table 1: Efficacy of Coagulation-Flocculation for Zinc Removal

| Coagulant | Coagulant Dose (mg/L) | Polymer Dose (mg/L) | pH | Zinc Removal Efficiency (%) | Source |

|---|---|---|---|---|---|

| Poly-aluminum Chloride (PAC) | 70 | 2 | 7 | 83 | aip.org |

| Ferric Chloride (FeCl₃) | 200 | 20 | - | 94 | bioline.org.br |

| Alum | - | - | 6 | 95.8 | mdpi.com |

| Chitosan (B1678972) | 100 | - | 9 | 87.9 | brieflands.com |

Activated Sludge Process:

The activated sludge process is a biological wastewater treatment method that utilizes a mixed community of microorganisms to break down organic matter. While primarily designed for organic removal, this process can also remove heavy metals through biosorption to the microbial biomass. Studies have shown that activated sludge can effectively remove zinc from wastewater, with removal efficiencies ranging from 74.54% to 78.38%. redalyc.org However, high concentrations of zinc (above 10 mg/L) can be toxic to the microorganisms in the activated sludge, potentially inhibiting the treatment process. fkit.hr

Membrane Filtration:

Membrane filtration technologies, such as ultrafiltration and reverse osmosis, are also employed for water treatment. Reverse osmosis has demonstrated high efficiency, removing up to 94% of zinc from aqueous solutions, although it is an energy-intensive process. mdpi.com Nanofiltration membranes, particularly those embedded with nanoparticles like ferrite, have also shown promise in removing heavy metals, including zinc. mdpi.com A novel approach using electro-membrane extraction with a supported liquid membrane has achieved an 87.3% removal efficiency for zinc under optimized conditions. iapchem.org

Advanced Oxidation Processes for Zinc bis(2-ethylhexanoate) Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water through oxidation with highly reactive hydroxyl radicals (•OH). nih.gov These processes are particularly useful for degrading recalcitrant organic compounds like 2-ethylhexanoic acid, the organic part of Zinc bis(2-ethylhexanoate).

Fenton and Photo-Fenton Processes:

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. This process has been shown to be effective in degrading a wide range of organic pollutants. The presence of zinc ions can influence the Fenton reaction. One study on phenol (B47542) degradation found that the addition of Zn²⁺ ions enhanced the total organic carbon (TOC) removal from 25% to 70%. scielo.br This suggests that a Fenton-based process could be effective for the organic component of Zinc bis(2-ethylhexanoate). A modified Fenton process has also been used to degrade di(2-ethylhexyl) phthalate (B1215562) (DEHP), a compound structurally related to the organic part of Zinc bis(2-ethylhexanoate). mdpi.com

Photocatalysis:

Photocatalysis is another AOP that utilizes a semiconductor catalyst (like titanium dioxide, TiO₂, or zinc oxide, ZnO) and light to generate hydroxyl radicals. Zinc oxide nanoparticles themselves have been used as photocatalysts for the degradation of various organic pollutants. Studies have demonstrated the photocatalytic degradation of dyes like methyl orange and Congo red using zinc-based coordination polymers and doped ZnO particles. acs.orgresearchgate.netacs.orgfigshare.com For instance, ZnO particles doped with cobalt showed a significant photodegradation rate for methyl orange. researchgate.net

The table below presents findings from studies on the photocatalytic degradation of pollutants using zinc-based catalysts.

Table 2: Photocatalytic Degradation using Zinc-Based Catalysts | Catalyst | Pollutant | Light Source | Degradation/Removal Efficiency (%) | Time (min) | Source | | :--- | :--- | :--- | :--- | :--- | :--- | | Zinc Coordination Polymer | Congo Red | Visible Light | 90 | 90 | acs.orgacs.orgfigshare.com | | Cobalt-doped ZnO | Methyl Orange | - | - | - | researchgate.net | | Zinc Oxide Nanoparticles | Methylene Blue | UV Light | 77 | 240 |

Bioremediation Approaches for Contaminated Sites

Bioremediation utilizes living organisms, such as microorganisms and plants, to remove pollutants from contaminated environments. This approach is considered cost-effective and environmentally friendly for cleaning up sites contaminated with heavy metals and organic compounds.

Bacterial Bioremediation:

Several bacterial species have been identified for their ability to remediate zinc-contaminated soil and water. nih.gov These microorganisms can accumulate zinc through biosorption or bioaccumulation. For example, Bacillus sp. and Sporosarcina pasteurii have demonstrated significant zinc removal capabilities from solutions. nih.gov Some bacteria can also degrade the organic components of pollutants. For instance, Sphingomonas sp. can degrade toluene (B28343), and in the process, mineralize zinc ions into basic zinc carbonate. researchgate.net

The table below highlights the zinc removal efficiency of various bacterial species.

Table 3: Bacterial Bioremediation of Zinc

| Bacterial Species | Initial Zinc Concentration (mg/L) | Removal Efficiency (%) | Environment | Source |

|---|---|---|---|---|

| Bacillus megaterium | 650 | 99 | Aqueous Solution | |

| Sporosarcina pasteurii | - | >70 | Aqueous Solution | nih.gov |

| Rhodobacter sphaeroides | - | up to 100 (exchangeable phase) | Soil | nih.gov |

| Mixed culture from activated sludge | 5-30 | 74.54-78.38 | Synthetic Wastewater | redalyc.org |

Phytoremediation:

Phytoremediation involves the use of plants to remove, transfer, stabilize, or degrade contaminants in soil and water. frontiersin.org Phytoextraction is a specific phytoremediation technique where plants absorb contaminants through their roots and translocate them to their shoots, which can then be harvested and disposed of. frontiersin.org

Several plant species have been identified as hyperaccumulators of zinc. For example, Bryophyllum pinnatum has been shown to effectively extract zinc from contaminated soil, with the metal accumulating in the leaves, stem, and roots. jeeng.netjeeng.netbibliotekanauki.pl Similarly, sunflower (Helianthus annuus) has been used in phytoremediation strategies for soils contaminated with zinc and cadmium, demonstrating the ability to accumulate these metals in its biomass. mdpi.com The tomato plant (Lycopersicon esculentum) has also been shown to take up zinc from the soil, indicating its potential for phytoremediation. openaccesspub.org

Advanced Analytical Methodologies for Zinc Bis 2 Ethylhexanoate Research

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy is a cornerstone in the analysis of Zinc bis(2-ethylhexanoate), providing invaluable insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of Zinc bis(2-ethylhexanoate). Proton NMR (¹H NMR) is particularly useful for validating the structure of the 2-ethylhexanoate (B8288628) ligand attached to the zinc atom. Studies have shown characteristic peaks in the ¹H NMR spectrum that correspond to the protons of the ethylhexanoate group.

For instance, research on tin(II) 2-ethylhexanoate, a related metal carboxylate, has utilized ¹H NMR to assess compound purity. acs.org Furthermore, advanced NMR techniques, such as those involving gradient-based methods, can be employed to measure physical properties like self-diffusion coefficients in solution. acs.org

Beyond proton NMR, studies on a range of zinc carboxylates have utilized ¹³C NMR and ultra-high-field ⁶⁷Zn NMR spectroscopy. nih.gov These techniques provide detailed information about the carbon skeleton and the immediate coordination environment of the zinc ion, respectively. The data from these NMR analyses suggest that zinc carboxylates can be categorized into distinct geometric groups based on their spectroscopic parameters. nih.gov

Table 1: Illustrative ¹H NMR Spectral Data for the 2-Ethylhexanoate Ligand This table is a representation of typical chemical shifts and is not from a single definitive source.

| Chemical Shift (δ) ppm | Assignment |

| 0.8–1.6 | Protons of the ethyl and butyl groups on the carbon chain |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is critical for analyzing the coordination chemistry of Zinc bis(2-ethylhexanoate). These methods are complementary; IR spectroscopy is highly effective for distinguishing the metal cation's influence on the carboxylate group, while Raman spectroscopy excels at differentiating the carbon chain length of the ligand. researchgate.net

Fourier-transform infrared (FTIR) spectroscopy is widely used to confirm the coordination of the carboxylate group to the zinc ion. The key spectral features are the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate functional group. researchgate.net For Zinc bis(2-ethylhexanoate), these stretches have been identified at approximately 1540 cm⁻¹ and 1450 cm⁻¹, respectively. Research has also shown that for zinc carboxylates in general, the symmetric stretching vibrations of the carboxylate units are typically observed in the 1404 cm⁻¹ to 1414 cm⁻¹ range. researchgate.net The positions and separation of these bands provide information on the coordination mode, with studies indicating that zinc predominantly forms complexes with bidentate structures. researchgate.net

The viscosity of liquid Zinc bis(2-ethylhexanoate) has been found to correlate with the intensity of an asymmetric COO⁻ stretching resonance at 1632 cm⁻¹. shepchem.com This observation is consistent with the presence of polymeric structures in the liquid state. shepchem.com Advanced techniques like photothermal induced resonance (PTIR), which combines AFM with IR spectroscopy, have been used to map the distribution of zinc carboxylates at the nanoscale, with key absorptions identified at 1590 cm⁻¹ and 1540 cm⁻¹. nih.gov

Table 2: Key Vibrational Bands for Zinc Carboxylates from IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~1632 | Asymmetric COO⁻ stretch (correlated with viscosity) | shepchem.com |

| 1590 - 1540 | Asymmetric COO⁻ stretch (νₐₛ) | nih.gov |

| 1450 - 1404 | Symmetric COO⁻ stretch (νₛ) | researchgate.net |

Mass spectrometry (MS), particularly when coupled with a separation technique like gas chromatography (GC-MS), is a highly selective and sensitive method for the analysis of Zinc bis(2-ethylhexanoate). Due to the non-volatile nature of the metal salt, direct analysis is challenging. Therefore, a common approach involves a derivatization step.

A validated method involves the liberation of the 2-ethylhexanoic acid from the zinc salt via a liquid-liquid partition with an acid, such as 1 M HCl. The freed carboxylic acid is then extracted into an organic solvent. To make the analyte suitable for GC analysis, it is methylated using a reagent like trimethylsilyldiazomethane. The resulting volatile methyl ester, methyl-2-ethylhexanoate, can then be selectively and sensitively analyzed by GC-MS. This technique allows for both the identification of the original carboxylate ligand through its characteristic mass spectrum and its quantification.

Chromatographic Separation Techniques

Chromatography is indispensable for separating Zinc bis(2-ethylhexanoate) or its derivatives from complex mixtures prior to detection and quantification.

Gas chromatography is the preferred method for the quantitative analysis of the organic ligand of Zinc bis(2-ethylhexanoate). As detailed previously (Section 5.1.3), the compound itself is not amenable to direct GC analysis. The established method requires a sample preparation step involving acid-mediated liberation and subsequent methylation of the 2-ethylhexanoic acid.

The resulting methyl-2-ethylhexanoate is then injected into the gas chromatograph. The separation occurs in a capillary column, and detection is typically performed using a mass selective detector (MSD), providing high specificity. This GC-MS method is considered the preferred technique for the determination of zinc octoate (an alternative name for the compound) where a single, well-defined analyte is produced for analysis.

Liquid chromatography (LC) is suitable for analyzing non-volatile species and complex mixtures containing Zinc bis(2-ethylhexanoate) or related materials. While specific LC methods for the direct analysis of the compound are not widely detailed, related techniques demonstrate its utility.

Gel permeation chromatography (GPC), a subset of LC, has been used to characterize coating materials where a complex of Zinc bis(2-ethylhexanoate) acts as a catalyst. google.com In this application, GPC is used to determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of polymers formed in the coating. google.com The analysis is performed using a high-pressure liquid chromatography pump, tetrahydrofuran (B95107) (THF) as the eluent, and a refractive index (RI) detector. google.com This demonstrates the role of LC techniques in analyzing systems where Zinc bis(2-ethylhexanoate) is a key component.

Electrochemical Methods for Detection and Reaction Monitoring

Electrochemical methods offer high sensitivity and are well-suited for the in-situ monitoring of reactions involving electroactive species. In the context of Zinc bis(2-ethylhexanoate), these techniques are primarily focused on the zinc cation and its behavior in different chemical environments.

Recent research has demonstrated the use of electrochemical impedance spectroscopy (EIS) and voltammetry to study the protective effects of 2-ethylhexanoic acid (EHA) on zinc surfaces, a process directly related to the formation and behavior of zinc carboxylates like Zinc bis(2-ethylhexanoate). nih.gov Anodic polarization curves can be recorded in potentiodynamic mode to understand the corrosion inhibition mechanisms. nih.gov

In one study, the efficiency of zinc protection by EHA was analyzed using EIS. nih.gov The Nyquist plots obtained provided insights into the protective film formation and its properties. The equivalent circuit elements derived from these plots, such as charge transfer resistance (Rct) and constant phase element (CPE), quantify the effectiveness of the protective layer. For instance, a significant increase in Rct indicates enhanced corrosion resistance due to the formation of a zinc-EHA complex on the metal surface. nih.gov

Table 1: Electrochemical Parameters for Zinc Treatment with 2-Ethylhexanoic Acid (EHA) Vapors

| Treatment Condition | Exposure Time (τexp) | Charge Transfer Resistance (Rct) (kΩ·cm2) | Constant Phase Element (CPEdl) Modulus (μF/cm2) | Phase Factor (ndl) |

|---|---|---|---|---|

| Initial State | - | 1.5 | 190 | 0.85 |

| TT without CIN | 24 h | 1.8 | 180 | 0.88 |

| CT with EHA | 1 h | 35 | 120 | 0.82 |

| CT with EHA | 5 h | 65 | 80 | 0.84 |

| CT with EHA | 24 h | 85 | 70 | 0.86 |

| CT with EHA | 72 h | 92 | 67 | 0.87 |

Data adapted from a study on chamber protection of zinc with EHA. nih.gov TT refers to thermal treatment, while CT refers to chamber treatment. CIN is a corrosion inhibitor.

Furthermore, electrochemical systems have been developed for detecting DNA methylation levels using zinc finger proteins, which, while not directly studying Zinc bis(2-ethylhexanoate), highlights the potential for designing biosensors that could utilize the zinc ion's specific binding properties for detection purposes. europa.eumolekula.com

Hyphenated Techniques for Comprehensive Analysis of Zinc bis(2-ethylhexanoate) and its Transformations

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex mixtures and reaction products. europa.eu For Zinc bis(2-ethylhexanoate), these methods are crucial for identifying the parent compound, its degradation products, and its role in complex matrices like polymers and coatings.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of Zinc bis(2-ethylhexanoate). A common method involves the derivatization of the compound. The zinc carboxylate is partitioned between a solvent like toluene (B28343) and an acid, which liberates the 2-ethylhexanoic acid into the organic phase. haz-map.com The acid is then methylated to form methyl-2-ethylhexanoate, a volatile ester that is readily analyzed by GC-MS. haz-map.com This approach allows for both qualitative identification and sensitive quantification. haz-map.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is another vital hyphenated technique, particularly for analyzing the compound in liquid samples without the need for extensive derivatization. LC-MS can be used to study the hydrolysis of Zinc bis(2-ethylhexanoate) and to profile its metabolites. For instance, reversed-phase LC coupled with a mass detector can separate and identify the various ester and free acid components in a sample.

Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) , when hyphenated with separation techniques, offers an element-specific detection method. For Zinc bis(2-ethylhexanoate), the zinc content of an acid extract can be analyzed by ICP-AES to provide quantitative information, which is particularly useful when the organic part of the molecule is a complex mixture. haz-map.com

Other hyphenated techniques used in the broader study of metal carboxylates include:

Fourier Transform Infrared (FTIR) Spectroscopy coupled with other methods: FTIR is used to confirm carboxylate coordination. When combined with techniques like Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX), it allows for the correlation of organic and inorganic data, for example, to map the distribution of zinc carboxylates within a material.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique provides detailed structural information on the separated components, complementing the data from LC-MS. europa.eu

Table 2: Comparison of Hyphenated Techniques for Zinc bis(2-ethylhexanoate) Analysis

| Technique | Principle | Primary Application for Zinc bis(2-ethylhexanoate) | Key Findings/Capabilities |

|---|---|---|---|

| GC-MS | Separation of volatile compounds followed by mass-based detection. | Quantification of 2-ethylhexanoic acid after derivatization. haz-map.com | Highly sensitive and specific for the organic ligand. |

| LC-MS | Separation of non-volatile compounds in liquid phase followed by mass-based detection. | Analysis of the intact molecule and its transformation products in solution. | Allows for the study of hydrolysis and metabolite profiling. |

| LC-ICP-AES | Separation by liquid chromatography with element-specific detection of zinc. | Quantitative analysis of zinc content in complex mixtures. haz-map.com | Preferred for quantitation when the carboxylate mixture is complex. |

| μ-FTIR Mapping with SEM-EDX | Vibrational spectroscopy for functional groups combined with elemental analysis and imaging. | Spatially resolved chemical imaging of zinc carboxylate distribution. | Correlates organic functional groups with elemental (Zn) distribution. |

Computational and Theoretical Chemistry Studies of Zinc Bis 2 Ethylhexanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and vibrational properties of Zinc bis(2-ethylhexanoate) and its related complexes. These studies provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic signatures.

DFT calculations have been used to model candidate structures to understand this behavior. Two primary models examined are:

μ-4-oxo-hexakis-(μ-2-ethylhexanoate)-tetrazinc(II) (μ-Zn4O-(O2C8H15)6) : This represents a basic zinc carboxylate structure where carboxylate ligands bridge two zinc atoms. shepchem.com

catena-2-ethylhexanato-(O,O')-di-(tri-micro-2-ethylhexanato-(O,O')-dizinc(II)-formic) acid : A polymeric structure. shepchem.com

The predicted spectra from these models indicate that the lower symmetry of the polymer, compared to the basic zinc carboxylate liquid, leads to an increased intensity of the asymmetric carboxylate stretch, which explains the experimentally observed correlation with viscosity. shepchem.com In other applications, DFT calculations have been combined with experimental techniques like X-ray absorption fine structure (XAFS) and IR spectroscopy to elucidate the structure of dinuclear zinc/stearate complexes, which serve as analogs for understanding the activation mechanism in rubber vulcanization. mdpi.com

Table 1: Computed Properties of Zinc bis(2-ethylhexanoate)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₃₀O₄Zn | PubChem nih.gov |

| Molecular Weight | 351.8 g/mol | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 74.6 Ų | ChemScene chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | 4.5723 | ChemScene chemscene.com |

| Hydrogen Bond Donors | 2 | ChemScene chemscene.com |

| Hydrogen Bond Acceptors | 2 | ChemScene chemscene.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic nature of molecules, including conformational changes and intermolecular interactions over time. While specific MD studies focusing exclusively on Zinc bis(2-ethylhexanoate) are not widely published, the methodology has been extensively applied to other zinc-containing systems, demonstrating its potential for this compound.

For instance, MD simulations have been crucial in understanding the conformational dynamics of zinc-binding proteins and transporters. nih.govbiorxiv.org In studies of the zinc transporter YiiP, MD simulations, combined with cryo-electron microscopy, revealed how zinc binding influences the protein's conformational state, driving the transport cycle. nih.gov These simulations show that the absence of Zn²⁺ enhances conformational dynamics, leading to transitions between different functional states. nih.gov Similarly, ab initio MD simulations have been used to solve the structure of zinc-chloroquine complexes in solution, overcoming challenges related to the kinetic lability of zinc complexes to determine stable coordination geometries under physiological conditions. chemrxiv.org

These examples highlight how MD simulations could be applied to Zinc bis(2-ethylhexanoate) to:

Explore the conformational landscape of the 2-ethylhexanoate (B8288628) ligands.

Simulate the aggregation and self-assembly of zinc carboxylate complexes in various solvents.

Investigate the interactions between Zinc bis(2-ethylhexanoate) and other molecules, such as polymers or reactants in a catalytic process.

Understand the dynamics of ligand exchange and the formation of the polymeric structures that influence its physical properties like viscosity.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is essential for mapping reaction pathways and identifying transition states, providing detailed mechanistic insights into chemical reactions. For Zinc bis(2-ethylhexanoate), this approach has been applied to understand its catalytic activity.

A significant example is the development of a general kinetic model for the oxidation of cumene (B47948) and the decomposition of cumene hydroperoxide, processes of industrial importance where Zinc 2-ethylhexanoate acts as a catalyst. researchgate.net This model, based on the law of mass action, consists of a system of nonlinear differential equations that describe the concentration changes of all species involved. researchgate.net

Key findings from this modeling work include:

The catalytic activity of Zinc 2-ethylhexanoate is attributed to the formation of an intermediate adduct with cumene hydroperoxide (ROOH·Cat). researchgate.net

This adduct has a lower thermal stability compared to the hydroperoxide or the catalyst alone, providing an additional source of free radicals that accelerates the reaction. researchgate.net

By performing a sensitivity analysis on the model, researchers could reduce its complexity, identifying the most critical reaction steps and substantiating a plausible reaction mechanism. researchgate.net

This type of reaction pathway analysis allows for the optimization of reaction conditions and the rational design of more efficient catalysts. Similar approaches could be used to model the role of Zinc bis(2-ethylhexanoate) in other processes, such as its function as a curing activator in rubber vulcanization or as a catalyst in polymerization reactions. mdpi.comresearchgate.net

Predictive Models for Environmental Fate and Behavior of Zinc bis(2-ethylhexanoate)

Predictive models, often based on Quantitative Structure-Activity Relationships (QSARs), are vital for assessing the environmental fate and behavior of chemicals. These models estimate properties like persistence, bioaccumulation, and mobility based on the chemical's structure.

For Zinc bis(2-ethylhexanoate), environmental risk assessment often considers the properties of its constituent parts: the zinc cation and 2-ethylhexanoic acid (2-EHA), as metal carboxylates can dissociate in water. nih.gov The environmental fate of 2-EHA is expected to be primarily in the water compartment due to its high water solubility and low estimated octanol-carbon partition coefficient (Koc). canada.ca

Several QSAR models are used to predict key environmental parameters for 2-EHA and related compounds:

KOWWIN : An atom/fragment contribution method used to estimate the octanol-water partition coefficient (log KOW), a key indicator for bioaccumulation potential. umweltbundesamt.de

BIOWIN : Predicts aerobic and anaerobic biodegradability. umweltbundesamt.de

ECOSAR : Estimates aquatic toxicity based on chemical structure.

Governmental bodies like the German Federal Environment Agency and Environment Canada have used such models to screen substances for potential PBT (Persistent, Bioaccumulative, and Toxic) properties. canada.caumweltbundesamt.decanada.ca While 2-EHA itself does not meet the criteria for persistence or bioaccumulation, these predictive models are crucial for prioritizing substances for further experimental testing and risk assessment. canada.cacanada.ca

Table 2: QSAR Models Used in Environmental Assessment of Related Substances

| Model Name | Predicted Property | Application |

|---|---|---|

| KOWWIN | Log KOW (Octanol-Water Partition Coefficient) | Screening for bioaccumulation potential. umweltbundesamt.de |

| BIOWIN 2/3/6 | Aerobic and Anaerobic Biodegradation | Assessing persistence in the environment. umweltbundesamt.de |

Development of Structure-Activity Relationships (SARs) and Quantitative Structure-Activity Relationships (QSARs) for Chemical Transformations

SAR and QSAR models are not only used for predicting environmental fate but also for understanding and predicting the chemical transformations and reactivity of compounds. These models establish a mathematical relationship between the chemical structure and a specific activity, such as catalytic efficiency or toxicity.

In the context of Zinc bis(2-ethylhexanoate), QSAR approaches are implicitly used in catalyst development and risk assessment. For example, the kinetic model of cumene oxidation catalyzed by Zinc 2-ethylhexanoate is a form of quantitative analysis that relates the catalyst's presence to reaction rates. researchgate.net

Furthermore, QSAR models are a cornerstone of modern chemical risk assessment. For instance, the ecological risk classification (ERC) approach used in Canada employs multiple metrics for both hazard and exposure, which are often derived from QSAR predictions, to classify substances. canada.ca This framework can use structural profiling to predict a substance's mode of toxic action or receptor binding affinity. canada.ca The XLOGP model, found within the PubChem database, is another example of a QSAR that estimates log KOW based on structural similarity to reference compounds. service.gov.uk

The development of specific QSARs for the catalytic activity of zinc carboxylates could involve:

Synthesizing a series of zinc carboxylates with varied ligand structures.

Experimentally measuring their catalytic activity in a target reaction (e.g., polymerization).

Calculating a set of molecular descriptors (e.g., steric, electronic) for each catalyst.

Developing a statistical model that correlates the descriptors with the observed activity.

Such models would enable the in silico screening of potential new catalysts, accelerating the discovery of more efficient and selective chemical processes.

Applications of Zinc Bis 2 Ethylhexanoate in Advanced Chemical Systems

Zinc bis(2-ethylhexanoate) as a Polymerization Initiator or Catalyst

Zinc bis(2-ethylhexanoate), also known as zinc octoate, serves as a significant catalyst in various polymerization reactions. americanelements.com It is particularly noted for its role in the production of polyurethanes, polyesters, and both natural and synthetic rubbers. evitachem.comparchem.comcymitquimica.com The compound's catalytic activity stems from the zinc ion, which can coordinate with monomers and facilitate the formation of polymer chains.

In the manufacturing of polyurethane foams and coatings, Zinc bis(2-ethylhexanoate) acts as a catalyst for the reaction between isocyanates and hydroxyl groups. google.com It is often used in conjunction with other catalysts to control curing times and the final properties of the polymer. tib-chemicals.com For instance, it can be part of a catalyst system for coating material compositions containing isocyanate and hydroxyl groups. google.com

The compound is also instrumental in the ring-opening polymerization (ROP) of cyclic esters like lactide (to produce polylactide, PLA) and ε-caprolactone (to produce polycaprolactone, PCL). nih.gov These biodegradable polymers are of great interest for sustainable applications. While tin(II) bis(2-ethylhexanoate) is a common industrial catalyst for this purpose, zinc-based catalysts like Zinc bis(2-ethylhexanoate) are being explored as less toxic alternatives. nih.govresearchgate.net Research has demonstrated its effectiveness in the synthesis of oligolactides. researchgate.net

Furthermore, Zinc bis(2-ethylhexanoate) is applied as a vulcanization activator for rubbers, accelerating the cross-linking process to improve the material's mechanical properties. parchem.comfishersci.com

Role in Novel Material Synthesis and Functionalization

The utility of Zinc bis(2-ethylhexanoate) extends to the synthesis and modification of novel materials. It serves as a precursor for the creation of zinc oxide (ZnO) nanoparticles. evitachem.com Through processes like thermal decomposition or hydrolysis, Zinc bis(2-ethylhexanoate) can be converted into ZnO nanocrystals. evitachem.comacs.org These nanoparticles are valuable in electronics, sensors, and photocatalysis due to their unique properties. evitachem.com For example, studies have shown the synthesis of soluble ZnO nanocrystals with sizes ranging from 5 to 8 nm via the decomposition of zinc(II) 2-ethylhexanoate (B8288628). acs.org

In the field of polymer composites, Zinc bis(2-ethylhexanoate) can be used to functionalize materials. For instance, in the creation of reprocessable thermosets known as vitrimers, it is part of a catalyst mixture for the ring-opening copolymerization of epoxides and anhydrides to form functional polyesters. nih.gov This allows for the development of materials with thermoset-like properties that are also reprocessable. nih.gov

The compound also finds use in the functionalization of polymers with specific chemical groups, as seen in the preparation of polymers functionalized with imine compounds containing a cyano group. google.com

Application in pH Regulation and Water Treatment Chemistry

Zinc bis(2-ethylhexanoate) is utilized in applications related to pH regulation and water treatment. americanelements.comeuropa.eu In various industrial formulations, it can act as a pH regulator. europa.eu Its role in water treatment is linked to its organometallic nature, which allows for its use in non-aqueous solubility applications, including recent developments in water treatment technologies. americanelements.com The European Chemicals Agency (ECHA) lists pH regulators and water treatment products among the industrial uses of this substance. europa.eu

Function in Lubrication and Rheology Modification

In the formulation of lubricants and greases, Zinc bis(2-ethylhexanoate) is a key additive. nih.govfishersci.com It enhances the performance characteristics of lubricants, such as thermal stability and wear resistance. Its presence in lubricating oils and greases is a well-established application. nih.gov

The compound also functions as a rheology modifier. The viscosity of liquid Zinc 2-ethylhexanoate has been correlated with its molecular structure, specifically the presence of a polymeric zinc carboxylate structure. researchgate.net This understanding allows for the tailoring of the rheological properties of formulations containing this compound.

Use as a Chemical Intermediate in Specialized Syntheses

Zinc bis(2-ethylhexanoate) serves as a versatile chemical intermediate in a variety of specialized syntheses. europa.eu It is a starting material for producing other zinc compounds and is used in the manufacture of chemicals, rubber products, and plastic products. europa.eu

One of the primary uses as an intermediate is in the synthesis of zinc oxide nanoparticles, as previously mentioned. evitachem.comacs.org It also acts as a precursor in the sol-gel process to produce these nanoparticles. evitachem.com Furthermore, it is a component in the synthesis of complex catalyst systems, such as the zinc (1-methylimidazole)bis(2-ethylhexanoate) complex used in coating materials. google.com Its solubility in organic solvents makes it a convenient reactant in many organic synthesis pathways. evitachem.com

Emerging Research Directions and Future Perspectives for Zinc Bis 2 Ethylhexanoate

Novel Synthetic Approaches and Sustainable Production

The traditional synthesis of zinc bis(2-ethylhexanoate) typically involves the reaction of zinc oxide with 2-ethylhexanoic acid. However, current research is focused on developing more sustainable and efficient synthetic routes.

Novel approaches include hydrothermal and solvothermal methods, which are particularly useful for producing highly crystalline zinc oxide nanocrystals from the thermal decomposition of zinc bis(2-ethylhexanoate). The sol-gel process, involving the hydrolysis of the compound in a solvent like propan-2-ol, also presents a viable route for creating zinc oxide nanoparticles. evitachem.com

Sustainable production of metal soaps, including zinc bis(2-ethylhexanoate), is a growing area of interest. platinumindustriesltd.com This involves the use of eco-friendly raw materials and efficient manufacturing processes that minimize waste and energy consumption. platinumindustriesltd.comfreshsudssoapery.ca Key parameters that are being optimized in these synthetic methodologies include the pH of the aqueous medium and the stoichiometry of the reactants, such as the inorganic zinc salt, 2-ethylhexanoic acid, and any alkali hydroxides used.

| Synthetic Approach | Description | Key Advantages |

|---|---|---|

| Conventional Method | Direct reaction of zinc oxide with 2-ethylhexanoic acid. | Well-established and scalable for industrial production. |

| Hydrothermal/Solvothermal | Thermal decomposition in the presence of capping agents to yield nanocrystals. | Control over nanocrystal size (typically 5-8 nanometers). |

| Sol-Gel Process | Hydrolysis of the compound in a solvent to produce nanoparticles. evitachem.com | Allows for the production of zinc oxide nanoparticles from the precursor. evitachem.com |

Exploration of Undiscovered Chemical Reactivity

While the decomposition of zinc bis(2-ethylhexanoate) to form zinc oxide is a well-known reaction, there is ongoing research into its more subtle and potentially undiscovered chemical reactivity. evitachem.com Its role as a catalyst in polymerization reactions, particularly for polyurethanes and polyesters, is an area of active investigation. evitachem.comresearchgate.netcymitquimica.com

A key area for future exploration is the influence of the carboxylate ligand's coordination on the compound's reactivity. Studies on related zinc-acetate complexes have shown that the coordination of the acetate (B1210297) can shift from bidentate to monodentate, which significantly impacts the complex's reactivity. acs.org This "carboxylate shift" could be a crucial factor in the chemical behavior of zinc bis(2-ethylhexanoate) and may lead to the discovery of new reaction pathways. acs.org

Furthermore, research into the degradation of oil paints has revealed that zinc carboxylates can form different structures, such as chain or oxo complexes, depending on the concentration of carboxylates and humidity. acs.org This suggests a complex reactivity that is influenced by environmental conditions and could be harnessed for various applications.

Advanced Environmental Monitoring and Remediation Technologies